molecular formula C13H15O8- B1240556 salicylic acid 2-beta-D-glucoside

salicylic acid 2-beta-D-glucoside

Cat. No.: B1240556
M. Wt: 299.25 g/mol
InChI Key: TZPBMNKOLMSJPF-BZNQNGANSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-(beta-D-glucopyranosyloxy)benzoate is a benzoate resulting from the removal of a proton from the carboxylic acid group of 2-(beta-D-glucopyranosyloxy)benzoic acid. It is a conjugate base of a 2-(beta-D-glucopyranosyloxy)benzoic acid.

Scientific Research Applications

  • Plant Defense Responses :

    • SAG plays a significant role in plant defense mechanisms. A study by Song (2006) demonstrates that the Arabidopsis thaliana gene AtSGT1, responsible for the formation of SAG, is rapidly induced by pathogen infection, indicating its role in early disease response (Song, 2006).
    • Kawano et al. (2004) found that SAG can induce a slow and prolonged generation of reactive oxygen species in tobacco cells, which is a part of the plant's defense response (Kawano et al., 2004).
  • Implications in Plant Susceptibility and Immune Priming :

    • Overexpression of AtSGT1 in Arabidopsis leads to increased susceptibility to Pseudomonas syringae, as reported by Song et al. (2008), suggesting a complex role of SAG in plant immunity (Song et al., 2008).
    • Noutoshi et al. (2012) identified compounds that target SA glucosyltransferases, including SAG, highlighting the potential of manipulating SAG pathways for developing novel plant protectants (Noutoshi et al., 2012).
  • Role in Plant Growth and Metabolism :

    • Salicylic acid, including its form as SAG, is involved in various aspects of plant growth and physiology. Hayat et al. (2007) provide a comprehensive overview of SA's physiological role in plants, which includes SAG as a metabolite (Hayat et al., 2007).
  • Biosynthesis and Metabolic Pathways :

    • Research by Dean et al. (2003) on soybean cell cultures revealed insights into the metabolism and intracellular localization of SA and its glucose conjugates, such as SAG (Dean, Shah, & Mohammed, 2003).
    • The study by Tárraga et al. (2010) on tomato plants highlights the specificity of certain glycosyltransferases towards compounds like SAG, emphasizing the unique metabolic pathways in different plant species (Tárraga et al., 2010).
  • Analytical Methods :

    • Techniques for quantifying free SA and its glucosides, including SAG, in Arabidopsis thaliana, are detailed by Allasia et al. (2018), providing tools for studying SAG in a research context (Allasia et al., 2018).

Properties

Molecular Formula

C13H15O8-

Molecular Weight

299.25 g/mol

IUPAC Name

2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate

InChI

InChI=1S/C13H16O8/c14-5-8-9(15)10(16)11(17)13(21-8)20-7-4-2-1-3-6(7)12(18)19/h1-4,8-11,13-17H,5H2,(H,18,19)/p-1/t8-,9-,10+,11-,13-/m1/s1

InChI Key

TZPBMNKOLMSJPF-BZNQNGANSA-M

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

SMILES

C1=CC=C(C(=C1)C(=O)[O-])OC2C(C(C(C(O2)CO)O)O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
salicylic acid 2-beta-D-glucoside
Reactant of Route 2
salicylic acid 2-beta-D-glucoside
Reactant of Route 3
salicylic acid 2-beta-D-glucoside
Reactant of Route 4
salicylic acid 2-beta-D-glucoside
Reactant of Route 5
salicylic acid 2-beta-D-glucoside
Reactant of Route 6
salicylic acid 2-beta-D-glucoside

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